1,1'-Biphenyl, 2,2',5,5'-tetramethyl-
Overview
Description
1,1'-Biphenyl, 2,2',5,5'-tetramethyl- is a derivative of biphenyl with additional methyl groups that can influence its physical and chemical properties. The presence of these substituents can affect the molecule's electronic states, photoluminescence, and charge transport properties, as seen in similar compounds like 1,1-disubstituted 2,3,4,5-tetraphenylsiloles . The molecular structure of such biphenyl derivatives is often nonplanar due to steric hindrance, which can reduce intermolecular interactions and increase photoluminescence efficiency in the solid state .
Synthesis Analysis
The synthesis of biphenyl derivatives can involve various chemical reactions, including lithium-halogen exchange, transmetalation, and reductive-elimination reactions . For instance, the synthesis of 3,3',5,5'-tetrakis[(dimethylamino)methyl]biphenyl was achieved through a one-pot synthesis starting from a brominated precursor . Similarly, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, a related compound, was performed using 1,4-dilithiotetraphenylbutadiene and 1,2-dichlorotetramethyldisilane .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by X-ray diffraction. For example, the crystal structure of a related compound, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, revealed a nonplanar thione with a significant dihedral angle between the tetrazole and benzene cycles . Similarly, the structure of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was determined to be nonplanar .
Chemical Reactions Analysis
Biphenyl derivatives can undergo various chemical reactions, including oxidation and complexation. For instance, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was found to be reluctant to react with singlet oxygen but could be oxidized to form a siloxane . The complexation reactions of biphenyl derivatives can lead to the formation of metal-organic frameworks, as seen with terphenyl-2,5,2',5'-tetracarboxylic acid and bis(imidazole) bridging ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The nonplanar structure of these molecules can lead to high fluorescence quantum yields and charge carrier mobilities, as observed in silole-based compounds . The electronic structures, determined through quantum chemical calculations, show that the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs) are localized on specific parts of the molecule, affecting their luminescent properties . Additionally, the synthesis of novel complexes with biphenyl-3,3',4,4'-tetracarboxylate demonstrates the versatility of these compounds in forming various metal-organic frameworks with unique properties .
Scientific Research Applications
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Gas Chromatography
- Field : Analytical Chemistry
- Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used as a standard in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Method : The compound is vaporized and carried by an inert gas through a column. The retention time of the compound gives information about its identity .
- Results : The compound has specific retention indices under different conditions, which can be used for identification .
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Synthesis and Reactions of Biphenyl Derivatives
- Field : Organic Chemistry
- Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is involved in various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- Method : The specific method depends on the reaction. For example, in the Suzuki–Miyaura cross-coupling, the compound is reacted with a boronic acid in the presence of a palladium catalyst .
- Results : The reactions lead to various biphenyl derivatives, which have a wide range of applications .
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Preparation of Sulfonate Phenol Ligands
- Field : Catalysis
- Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used in the preparation of sulfonate phenol ligands .
- Method : The specific method is not provided in the source .
- Results : The prepared ligands are used in catalysts for asymmetric olefin hydroamination/cyclization reactions .
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Preparation of Mono- and Bidentate Phosphites
- Field : Medicinal Chemistry
- Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used to prepare mono- and bidentate phosphites .
- Method : The specific method is not provided in the source .
- Results : The prepared phosphites are applicable as catalysts in the hydroformylation of allyl cyanide, heterocyclic olefins, and asymmetric hydrogenation of dimethyl itaconate .
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Catalysis
- Field : Chemical Engineering
- Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used as a cocatalyst in titanium-catalyzed intermolecular hydroamination .
- Method : The specific method is not provided in the source .
- Results : The compound enhances the efficiency of the catalyst in the hydroamination process .
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Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used as an intermediate in the synthesis of pharmaceuticals .
- Method : The specific method is not provided in the source .
- Results : The compound is used to make other chemicals that are used in the production of pharmaceuticals .
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-11-5-7-13(3)15(9-11)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTROMYSDSTCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184774 | |
Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |
CAS RN |
3075-84-1 | |
Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003075841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3075-84-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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